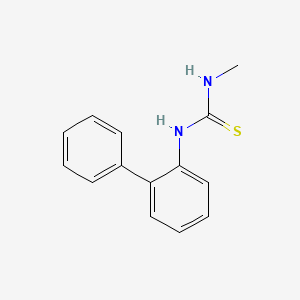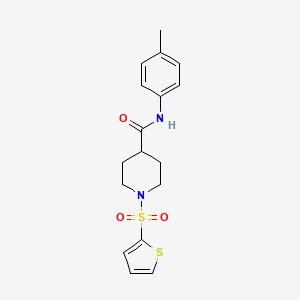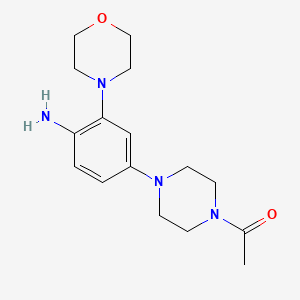![molecular formula C18H16N4O2 B5110208 N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide](/img/structure/B5110208.png)
N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide, also known as DAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide involves its ability to inhibit the activity of various enzymes and signaling pathways involved in cell growth and proliferation. Specifically, N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has been shown to inhibit the activity of tyrosine kinases, which are implicated in cancer cell growth and proliferation. N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is implicated in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis and cell cycle arrest in cancer cells, protection against oxidative stress and inflammation in neurons, and antimicrobial activity against various bacterial and fungal strains. Additionally, N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further research and development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells, which reduces the risk of toxicity and side effects. Additionally, N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has been shown to exhibit potent activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide in lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for research involving N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide, including the development of new cancer therapies, neuroprotective agents, and antimicrobial agents. Additionally, further research is needed to elucidate the molecular mechanisms underlying the biological effects of N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide, as well as to optimize its pharmacokinetic and pharmacodynamic properties. Finally, the potential applications of N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide in other fields of research, such as material science and nanotechnology, should also be explored.
Méthodes De Synthèse
N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide can be synthesized through a multi-step process involving the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with 4-aminobenzoyl chloride. The resulting intermediate is then subjected to a series of reactions involving acetylation, reduction, and cyclization to yield N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide.
Applications De Recherche Scientifique
N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has been studied extensively for its potential applications in various fields of research, including cancer treatment, neuroprotection, and antimicrobial activity. In cancer research, N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection research, N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has been shown to protect neurons from oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In antimicrobial research, N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide has been shown to exhibit potent activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-10(23)22-13-5-2-11(3-6-13)17-14-7-4-12(20)8-16(14)24-18(21)15(17)9-19/h2-8,17H,20-21H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXANBMLBHEYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5282868 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(3-methoxybenzoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5110127.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5110144.png)
![2,3-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5110154.png)
![3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5110170.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5110171.png)
![N-(2-methoxyphenyl)-N'-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5110173.png)
![5-{[(3-chloro-4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5110185.png)


![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5110203.png)
![N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5110209.png)
![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5110210.png)

![2-chloro-1-[3-(4-methoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B5110229.png)